2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester
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Overview
Description
2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propenoic acid backbone, a methyl group, and a sulfonyl aminoethyl ester group with a pentadecafluoroheptyl chain. Its unique structure makes it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester typically involves multiple steps. One common method includes the esterification of 2-Propenoic acid, 2-methyl- with 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve the desired product. Additionally, purification steps like distillation or recrystallization are employed to remove impurities and obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins and enzymes through its ester and sulfonyl groups, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect cellular pathways related to signal transduction, membrane integrity, and metabolic processes due to its unique chemical structure and properties.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: Similar in structure but lacks the pentadecafluoroheptyl chain, resulting in different chemical properties and applications.
Methacrylic acid, ethyl ester: Another related compound with a simpler structure, used in the production of polymers and resins.
Uniqueness
2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester stands out due to its fluorinated chain, which imparts unique properties such as high hydrophobicity, chemical resistance, and stability. These characteristics make it particularly valuable in applications requiring durable and resistant materials .
Properties
CAS No. |
67939-36-0 |
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Molecular Formula |
C7F15SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2 C15H14F15NO4S |
Molecular Weight |
589.3 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H14F15NO4S/c1-4-31(5-6-35-8(32)7(2)3)36(33,34)15(29,30)13(24,25)11(20,21)9(16,17)10(18,19)12(22,23)14(26,27)28/h2,4-6H2,1,3H3 |
InChI Key |
VOQYRTHXEXILMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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